molecular formula C7H11ClN2 B1582301 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 79379-05-8

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1582301
CAS RN: 79379-05-8
M. Wt: 158.63 g/mol
InChI Key: CLKLSRDKPNOWAM-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s physical appearance and any notable chemical properties .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the reaction mechanism .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial and DNA Photocleavage Activity

  • Compounds synthesized from 3,5-dimethyl-1H-pyrazole derivatives displayed notable antibacterial and DNA photocleavage activity, particularly in their silver complex forms. These compounds, including derivatives of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, showed excellent antibacterial activity against various bacterial strains and effectively degraded DNA even at low concentrations (Sharma et al., 2020).

Antioxidant Properties

  • Pyrazole derivatives, including 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, have demonstrated diverse biological activities, including antioxidant properties. These compounds have shown potential in scavenging free radicals and have been compared positively with standard controls in antioxidant activities (Karrouchi et al., 2019).

Synthesis and Reactivity

  • Innovative methods for synthesizing 3,5-dimethyl pyrazoles, including 4-halo derivatives, have been developed. These methods, such as ultrasound irradiation, enhance the reactivity and yield of these compounds, broadening their applicability in various scientific research domains (Stefani et al., 2005).

Anticancer Activity

  • A family of compounds containing the pyrazole core, including 3,5-dimethyl-1H-pyrazoles, was synthesized and evaluated against a wide library of cancer cell lines. These compounds showed promising anticancer activity, highlighting their potential in pharmacological research (Bustos et al., 2018).

Corrosion Inhibition

  • Pyrazole derivatives, including 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, have been studied as corrosion inhibitors for various metals. These compounds have been effective in inhibiting corrosion, particularly in acidic environments, making them valuable in industrial and engineering applications (El Arrouji et al., 2020).

Synthesis of Water-Soluble Complexes

  • New water-soluble pyrazolate rhodium(I) complexes were synthesized using 3,5-dimethylpyrazole derivatives. These complexes have potential applications in catalysis and materials science, demonstrating the versatility of pyrazole-based compounds (Esquius et al., 2000).

Safety And Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS). It includes information on the compound’s toxicity, flammability, and any precautions that should be taken when handling the compound .

properties

IUPAC Name

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLSRDKPNOWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358721
Record name 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

CAS RN

79379-05-8
Record name 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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